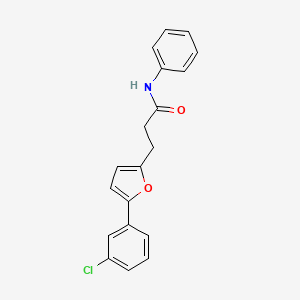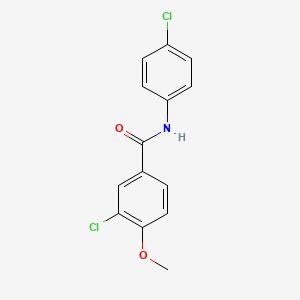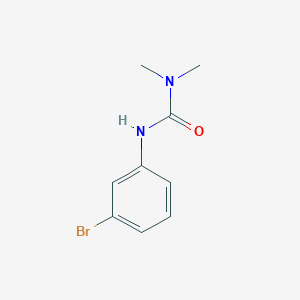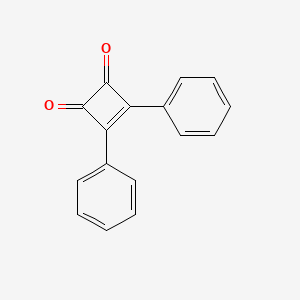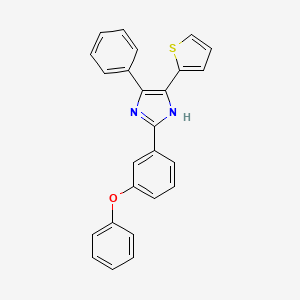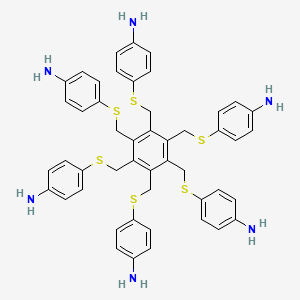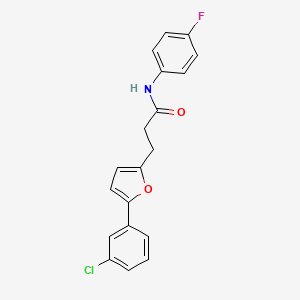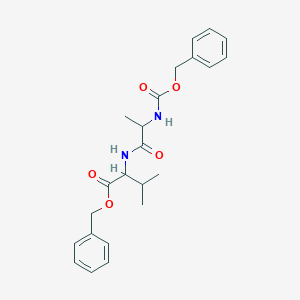
Carbobenzyloxy-L-alanyl-L-valine benzyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbobenzyloxy-L-alanyl-L-valine benzyl ester is a synthetic compound used primarily in peptide synthesis. It is a derivative of L-alanine and L-valine, two essential amino acids, and is often utilized in the field of organic chemistry for the protection of amino groups during peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbobenzyloxy-L-alanyl-L-valine benzyl ester typically involves the protection of the amino groups of L-alanine and L-valine using carbobenzyloxy (Cbz) groups. The esterification of the carboxyl groups is achieved using benzyl alcohol. The reaction conditions often include the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the ester bond.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Carbobenzyloxy-L-alanyl-L-valine benzyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Deprotection: The carbobenzyloxy (Cbz) group can be removed using hydrogenation or acidic conditions to yield the free amine.
Coupling Reactions: It can participate in peptide coupling reactions to form longer peptide chains.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Deprotection: Hydrogenation using palladium on carbon (Pd/C) or acidic conditions (e.g., trifluoroacetic acid).
Coupling Reactions: Dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Major Products Formed
Hydrolysis: L-alanine, L-valine, and benzyl alcohol.
Deprotection: Free amine derivatives of L-alanine and L-valine.
Coupling Reactions: Longer peptide chains.
Scientific Research Applications
Carbobenzyloxy-L-alanyl-L-valine benzyl ester has several applications in scientific research:
Chemistry: Used in the synthesis of peptides and proteins, serving as a protected intermediate.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of synthetic peptides for research and pharmaceutical purposes.
Mechanism of Action
The mechanism of action of carbobenzyloxy-L-alanyl-L-valine benzyl ester involves its role as a protected intermediate in peptide synthesis. The carbobenzyloxy (Cbz) group protects the amino group from unwanted reactions, allowing for selective coupling reactions to occur. The benzyl ester group can be hydrolyzed to yield the free carboxylic acid, which can then participate in further coupling reactions.
Comparison with Similar Compounds
Carbobenzyloxy-L-alanyl-L-valine benzyl ester can be compared with other similar compounds such as:
Carbobenzyloxy-L-phenylalanyl-L-valine benzyl ester: Similar in structure but contains a phenylalanine residue instead of alanine.
Carbobenzyloxy-L-seryl-L-valine benzyl ester: Contains a serine residue, offering different reactivity and properties.
Carbobenzyloxy-L-threonyl-L-valine benzyl ester: Contains a threonine residue, providing different functional groups for reactions.
These compounds share similar protective groups and are used in peptide synthesis, but they differ in the amino acid residues they contain, which can influence their reactivity and applications.
Properties
CAS No. |
66880-97-5 |
|---|---|
Molecular Formula |
C23H28N2O5 |
Molecular Weight |
412.5 g/mol |
IUPAC Name |
benzyl 3-methyl-2-[2-(phenylmethoxycarbonylamino)propanoylamino]butanoate |
InChI |
InChI=1S/C23H28N2O5/c1-16(2)20(22(27)29-14-18-10-6-4-7-11-18)25-21(26)17(3)24-23(28)30-15-19-12-8-5-9-13-19/h4-13,16-17,20H,14-15H2,1-3H3,(H,24,28)(H,25,26) |
InChI Key |
RIDOLJVBXCZETQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)OCC1=CC=CC=C1)NC(=O)C(C)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



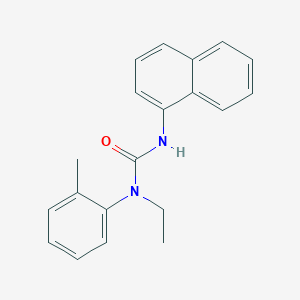
![Benzene, hexakis[[4-(1,1-dimethylethyl)phenoxy]methyl]-](/img/structure/B11943291.png)
